molecular formula C4H10ClN B162626 N-Chloro-1,1-dimethylethylamine CAS No. 10218-88-9

N-Chloro-1,1-dimethylethylamine

Cat. No.: B162626
CAS No.: 10218-88-9
M. Wt: 107.58 g/mol
InChI Key: XFFUBBGUJSBONN-UHFFFAOYSA-N
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Description

N-Chloro-1,1-dimethylethylamine is an organic compound with the molecular formula C4H10ClN It is a derivative of 2-propanamine, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-1,1-dimethylethylamine can be synthesized through the chlorination of 2-propanamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

C3H9N+Cl2C4H10ClN+HCl\text{C3H9N} + \text{Cl2} \rightarrow \text{C4H10ClN} + \text{HCl} C3H9N+Cl2→C4H10ClN+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-1,1-dimethylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: 2-Propanamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Chloro-1,1-dimethylethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Chloro-1,1-dimethylethylamine involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propanamine: The parent compound without the chlorine substitution.

    2-Methyl-2-propanamine: A structural isomer with different substitution patterns.

    N-Chloroalkylamines: A class of compounds with similar functional groups.

Uniqueness

N-Chloro-1,1-dimethylethylamine is unique due to the presence of both amine and chlorine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.

Properties

CAS No.

10218-88-9

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

N-chloro-2-methylpropan-2-amine

InChI

InChI=1S/C4H10ClN/c1-4(2,3)6-5/h6H,1-3H3

InChI Key

XFFUBBGUJSBONN-UHFFFAOYSA-N

SMILES

CC(C)(C)NCl

Canonical SMILES

CC(C)(C)NCl

10218-88-9

Origin of Product

United States

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